molecular formula C9H7N5 B2973340 5-(Azidomethyl)quinoxaline CAS No. 2460756-85-6

5-(Azidomethyl)quinoxaline

Cat. No.: B2973340
CAS No.: 2460756-85-6
M. Wt: 185.19
InChI Key: QWAFUGBUJDZFDW-UHFFFAOYSA-N
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Description

5-(Azidomethyl)quinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. The azidomethyl group attached to the quinoxaline ring enhances its reactivity, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Azidomethyl)quinoxaline typically involves the introduction of an azidomethyl group to the quinoxaline core. One common method is the nucleophilic substitution reaction where a halomethylquinoxaline reacts with sodium azide under mild conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety during production .

Chemical Reactions Analysis

Types of Reactions: 5-(Azidomethyl)quinoxaline undergoes various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.

    Reduction: Reduction of the azide group can yield amines or other reduced forms.

    Substitution: The azidomethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

5-(Azidomethyl)quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Azidomethyl)quinoxaline involves its interaction with various molecular targets. The azidomethyl group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies. Additionally, the quinoxaline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    Quinoxaline: The parent compound without the azidomethyl group.

    Quinazoline: A similar nitrogen-containing heterocycle with a different ring structure.

    Benzimidazole: Another nitrogen-containing heterocycle with distinct biological activities.

Uniqueness of 5-(Azidomethyl)quinoxaline: The presence of the azidomethyl group in this compound imparts unique reactivity, making it a valuable intermediate in synthetic chemistry. Its ability to undergo click chemistry reactions distinguishes it from other quinoxaline derivatives and enhances its utility in various applications .

Properties

IUPAC Name

5-(azidomethyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c10-14-13-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAFUGBUJDZFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CC=N2)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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